molecular formula C8H8FN3O B2528946 5-fluoro-6-methoxy-1H-indazol-3-amine CAS No. 1394069-10-3

5-fluoro-6-methoxy-1H-indazol-3-amine

Cat. No.: B2528946
CAS No.: 1394069-10-3
M. Wt: 181.17
InChI Key: UQEUXIUXEWSRFH-UHFFFAOYSA-N
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Description

5-fluoro-6-methoxy-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C8H8FN3O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 6-position, and an amino group at the 3-position of the indazole ring.

Biochemical Analysis

Biochemical Properties

It is known that indazole derivatives can inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase . This suggests that 5-fluoro-6-methoxy-1H-indazol-3-amine may interact with enzymes such as 5-lipoxygenase and potentially other proteins or biomolecules.

Cellular Effects

It is known that indazole derivatives can affect apoptosis and cell cycle . Therefore, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methoxy-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo a series of reactions to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-methoxy-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds .

Scientific Research Applications

5-fluoro-6-methoxy-1H-indazol-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-fluoro-6-methoxy-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

Uniqueness

5-fluoro-6-methoxy-1H-indazol-3-amine is unique due to the specific combination of fluorine, methoxy, and amino groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-6-methoxy-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEUXIUXEWSRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NN=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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